N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is a compound that combines the structural features of tryptamine and adamantane. Tryptamine is a naturally occurring monoamine alkaloid, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide typically involves the coupling of tryptamine with 1-adamantanecarboxylic acid. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structural similarity to neurotransmitters makes it a candidate for studying receptor interactions and signaling pathways.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or antiviral effects, are of interest for drug development.
Industry: The compound’s stability and unique structure make it useful in materials science and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The indole moiety may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. Additionally, the adamantane structure may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound combines tryptamine with ibuprofen and has been studied for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A hybrid molecule combining tryptamine and naproxen, investigated for its potential antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts increased stability and rigidity to the molecule. This structural feature may enhance the compound’s pharmacokinetic properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H26N2O/c24-20(21-10-14-7-15(11-21)9-16(8-14)12-21)22-6-5-17-13-23-19-4-2-1-3-18(17)19/h1-4,13-16,23H,5-12H2,(H,22,24) |
InChI Key |
IDLAPUIGWUTOGH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.